

SCH412348: A Technical Guide to its Adenosine A2A Receptor Binding Affinity

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Compound of Interest

Compound Name: Sch412348

Cat. No.: B1242759

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This technical guide provides a comprehensive overview of the binding affinity of **SCH412348** for the adenosine A2A receptor. It is designed to be an in-depth resource, incorporating quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.

Core Data Presentation: Binding Affinity of SCH412348

SCH412348 is a potent and highly selective antagonist of the human adenosine A2A receptor. [1] Its high affinity and selectivity make it a valuable tool for investigating the physiological and pathological roles of the A2A receptor.

Compound	Receptor	Species	Assay Type	K _i (nM)	Selectivity	Reference
SCH412348	Adenosine A2A	Human	Competition Binding	0.6	>1000-fold over other adenosine receptors	Hodgson et al., 2009

Experimental Protocols

The determination of the binding affinity of **SCH412348** for the adenosine A2A receptor is typically achieved through a competitive radioligand binding assay. The following is a detailed methodology representative of such an experiment.

Radioligand Binding Assay for Adenosine A2A Receptor

Objective: To determine the binding affinity (K_i) of a test compound (e.g., **SCH412348**) for the human adenosine A2A receptor by measuring its ability to displace a known radiolabeled ligand.

Materials:

- Cell Membranes: Membranes prepared from a stable cell line, such as Human Embryonic Kidney (HEK293) cells, recombinantly expressing the human adenosine A2A receptor.
- Radioligand: A high-affinity A2A receptor radioligand, for example, [^3H]ZM241385 or [^3H]CGS 21680.
- Test Compound: **SCH412348**.
- Non-specific Binding Control: A high concentration of a non-radiolabeled A2A receptor agonist or antagonist (e.g., 10 μM ZM241385 or NECA) to determine non-specific binding.
- Assay Buffer: Typically 50 mM Tris-HCl buffer, pH 7.4.
- Filtration Apparatus: A cell harvester and glass fiber filters.
- Scintillation Counter: For measuring radioactivity.

Procedure:

- Membrane Preparation:
 - Culture HEK293 cells stably expressing the human A2A receptor.
 - Harvest the cells and homogenize them in an ice-cold buffer.
 - Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

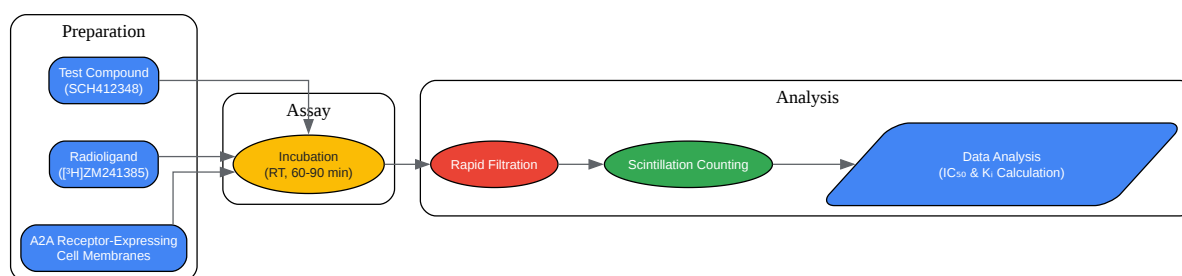
- Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
- Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 20-40 μ g/well .
- Assay Setup:
 - In a 96-well plate, add the following to each well:
 - 50 μ L of assay buffer.
 - 25 μ L of the radioligand at a fixed concentration (typically at or near its K_d value).
 - 25 μ L of varying concentrations of the test compound (**SCH412348**) or the non-specific binding control.
 - 100 μ L of the cell membrane suspension.
- Incubation:
 - Incubate the plate at room temperature (approximately 25°C) for 60-90 minutes to allow the binding to reach equilibrium.
- Filtration:
 - Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
 - Wash the filters multiple times with ice-cold assay buffer to minimize non-specific binding.
- Quantification:
 - Place the filters in scintillation vials with a scintillation cocktail.
 - Measure the radioactivity retained on the filters using a scintillation counter.

Data Analysis:

- Calculate the specific binding by subtracting the non-specific binding (counts from wells with the high concentration of unlabeled ligand) from the total binding (counts from wells with no test compound).
- Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
- Determine the IC_{50} value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression analysis.
- Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where $[L]$ is the concentration of the radioligand and K_d is the dissociation constant of the radioligand.

Mandatory Visualizations

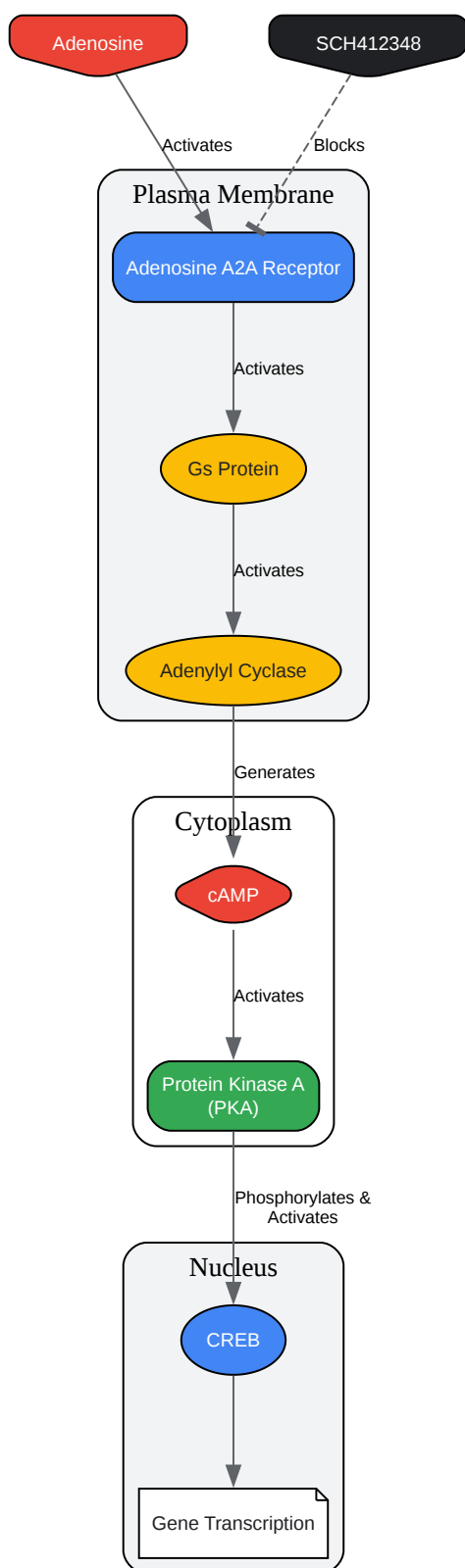
Experimental Workflow: Radioligand Binding Assay



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Caption: Workflow for a competitive radioligand binding assay.

Adenosine A2A Receptor Signaling Pathway



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Caption: Canonical A2A receptor signaling pathway.

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References

- 1. bocsci.com [bocsci.com]
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